

Application Notes: Tracing Tricarboxylic Acid (TCA) Cycle Flux with **L-Lactic acid-13C3**

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Compound of Interest

Compound Name: *L-Lactic acid-13C3*

Cat. No.: *B11934391*

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Introduction

L-Lactic acid-13C3 is a stable isotope-labeled tracer used to investigate the contribution of lactate to the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. [1] This approach, known as metabolic flux analysis (MFA), allows researchers to track the flow of carbon atoms from lactate into various TCA cycle intermediates. [2] Understanding the metabolic fate of lactate is crucial, as it is increasingly recognized not just as a glycolytic byproduct but as a significant respiratory fuel in various physiological and pathological states, including cancer and exercise. [3][4]

Traditionally, glucose has been considered the primary carbon source for the TCA cycle. [5] However, recent studies have highlighted that circulating lactate can be a major contributor, often exceeding the direct contribution of glucose in many tissues. [3][4] This has led to the concept of the uncoupling of glycolysis and the TCA cycle at the level of lactate, where glucose is converted to lactate in one cell type or tissue, and the secreted lactate is then taken up and oxidized by another. [3] **L-Lactic acid-13C3** tracing experiments, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a powerful tool to quantify these metabolic fluxes. [1][6]

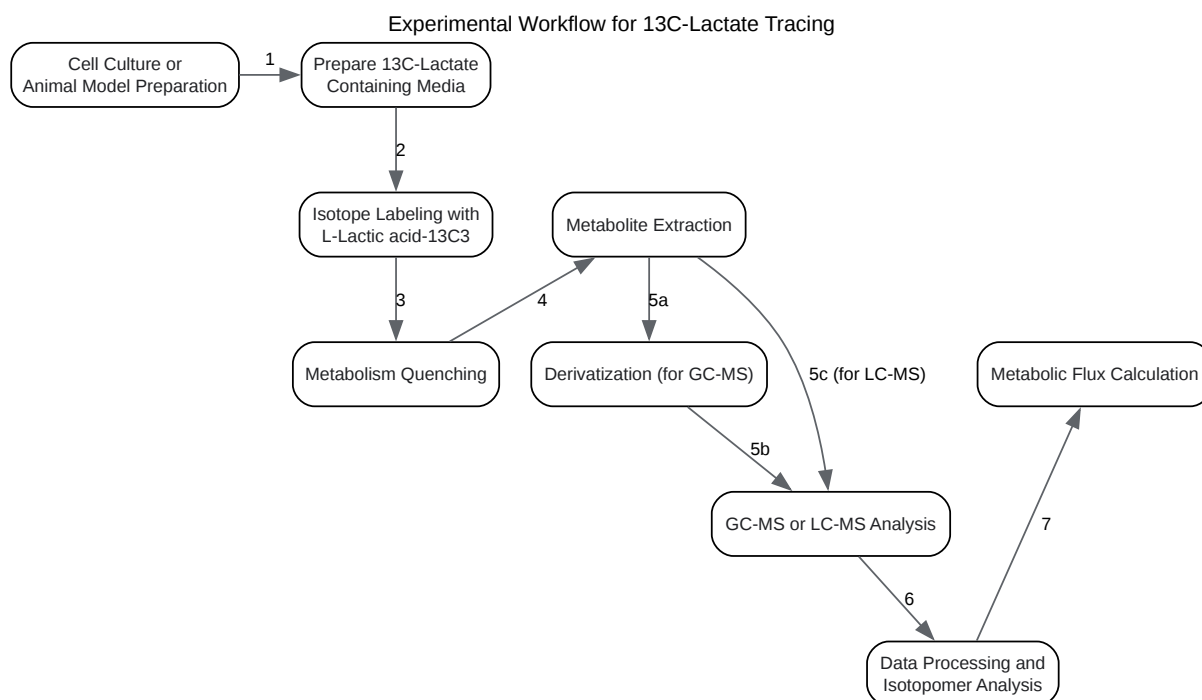
Principle of the Method

When cells or organisms are supplied with **L-Lactic acid-13C3**, the labeled lactate is taken up and converted to pyruvate-13C3 by lactate dehydrogenase (LDH). This labeled pyruvate can then enter the mitochondria and be converted to acetyl-CoA-13C2 by pyruvate dehydrogenase

(PDH), losing one labeled carbon as $^{13}\text{CO}_2$. The acetyl-CoA- $^{13}\text{C}_2$ then condenses with oxaloacetate to enter the TCA cycle. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ^{13}C atoms) of downstream TCA cycle intermediates such as citrate, α -ketoglutarate, succinate, fumarate, and malate, the contribution of lactate to the TCA cycle flux can be determined.[1][6]

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using **L-Lactic acid- $^{13}\text{C}_3$** involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation.



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Caption: A generalized workflow for studying TCA cycle flux using **L-Lactic acid-13C3**.

Data Presentation

The quantitative data obtained from **L-Lactic acid-13C3** tracing experiments are typically presented as mass isotopomer distributions (MIDs) of TCA cycle intermediates. The following tables provide representative data from a hypothetical experiment comparing the contribution of lactate to the TCA cycle in two different cell lines.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates in Cell Line A after **L-Lactic acid-13C3** Labeling

Metabolite	M+0 (%)	M+1 (%)	M+2 (%)	M+3 (%)	M+4 (%)	M+5 (%)	M+6 (%)
Citrate	30	5	50	5	5	3	2
α-Ketoglutarate	40	8	42	5	5		
Succinate	45	10	35	5	5		
Fumarate	50	12	30	5	3		
Malate	48	15	28	6	3		

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates in Cell Line B after **L-Lactic acid-13C3** Labeling

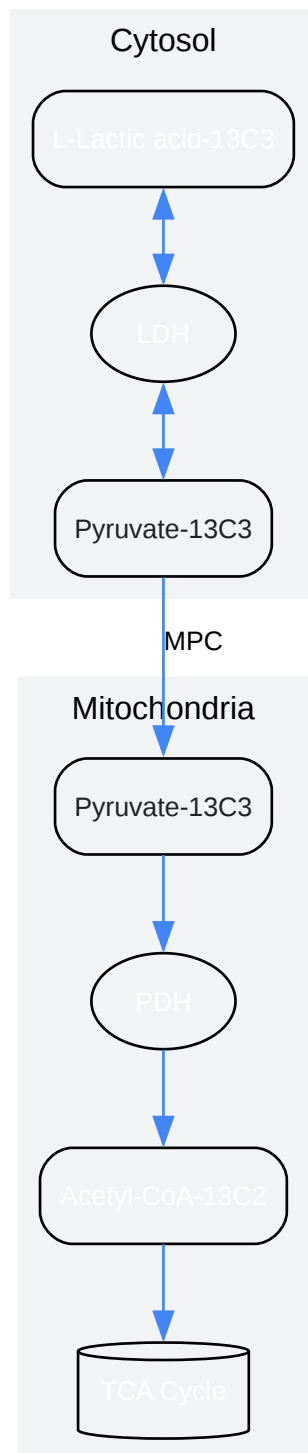
Metabolite	M+0 (%)	M+1 (%)	M+2 (%)	M+3 (%)	M+4 (%)	M+5 (%)	M+6 (%)
Citrate	60	8	25	3	2	1	1
α-Ketoglutarate	65	10	20	2	3		
Succinate	70	12	15	1	2		
Fumarate	75	13	10	1	1		
Malate	72	14	11	2	1		

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Signaling Pathways

The entry of lactate into the TCA cycle involves its conversion to pyruvate, which is then transported into the mitochondria. This process is central to cellular energy metabolism.

Metabolic Fate of L-Lactic acid-13C3

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Caption: Conversion of **L-Lactic acid-13C3** to Acetyl-CoA for entry into the TCA cycle.

Protocols

Protocol 1: In Vitro ^{13}C -Lactate Labeling of Cultured Cells

This protocol outlines the steps for labeling adherent mammalian cells with **L-Lactic acid- $^{13}\text{C}_3$** to study TCA cycle flux.

Materials:

- Adherent mammalian cells of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Glucose-free and lactate-free cell culture medium (e.g., DMEM)
- **L-Lactic acid- $^{13}\text{C}_3$** (Cambridge Isotope Laboratories, Inc. or equivalent)
- Unlabeled L-Lactic acid
- Sterile, cell culture-treated plates (e.g., 6-well plates)
- Ice-cold PBS
- Ice-cold 80% methanol
- Cell scraper
- Microcentrifuge tubes
- Centrifuge

Procedure:

- **Cell Seeding:** Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture cells in their complete growth medium overnight in a humidified incubator at 37°C and 5% CO₂.

- Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and lactate-free medium with the desired concentration of unlabeled glucose (e.g., 10 mM) and **L-Lactic acid-13C3** (e.g., 10 mM). A control medium with unlabeled L-Lactic acid should also be prepared.
- Isotope Labeling:
 - Aspirate the complete growth medium from the wells.
 - Wash the cells once with pre-warmed PBS.
 - Add 2 mL of the pre-warmed labeling medium to each well.
 - Incubate the cells for the desired labeling period (e.g., 0.5, 1, 2, 4, or 24 hours) at 37°C and 5% CO₂.
- Metabolism Quenching and Metabolite Extraction:
 - Place the 6-well plates on ice.
 - Aspirate the labeling medium.
 - Quickly wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol to each well.
 - Scrape the cells from the bottom of the well using a cell scraper.
 - Transfer the cell suspension to a pre-chilled microcentrifuge tube.
 - Incubate the tubes at -80°C for at least 30 minutes.
 - Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
 - Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
 - Store the dried metabolite pellets at -80°C until analysis.

Protocol 2: Sample Preparation and GC-MS Analysis of ¹³C-Labeled Metabolites

This protocol describes the derivatization of dried metabolite extracts and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Dried metabolite extracts
- Pyridine
- N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)
- Heating block or oven
- GC-MS system with an autosampler

Procedure:

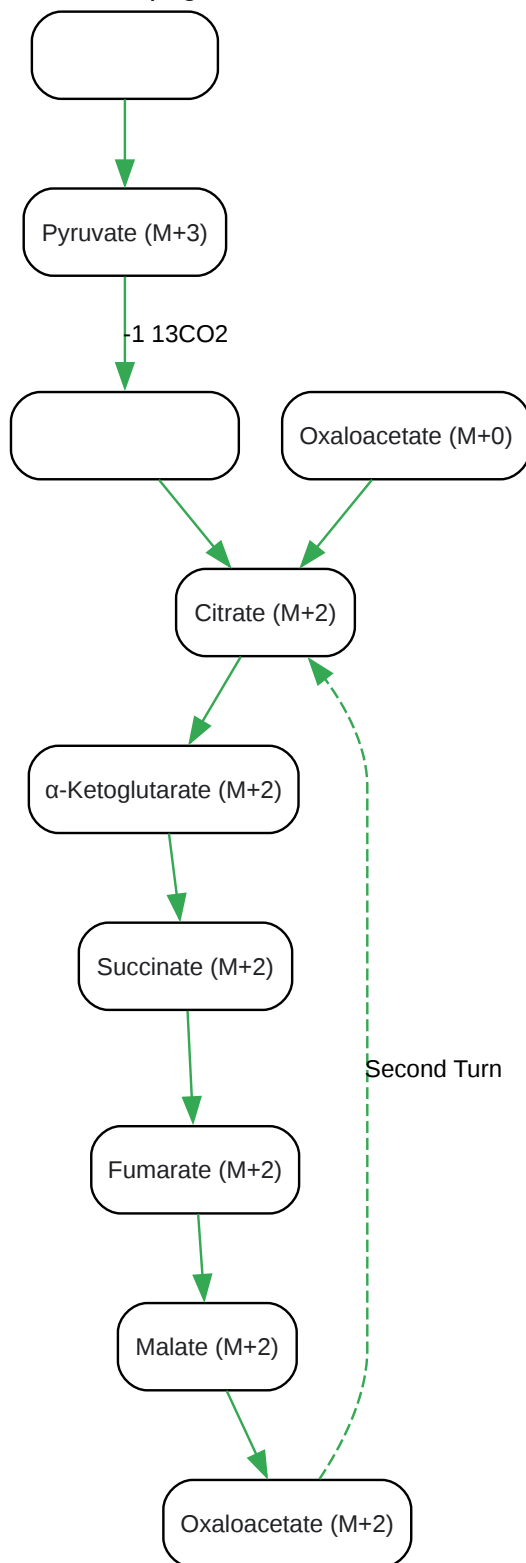
- Derivatization:
 - Resuspend the dried metabolite pellets in 30 µL of pyridine.
 - Add 50 µL of MTBSTFA + 1% TBDMSCI to each tube.
 - Vortex the tubes briefly to mix.
 - Incubate the samples at 60°C for 1 hour to allow for derivatization.
 - Centrifuge the tubes at 14,000 x g for 5 minutes to pellet any insoluble material.
 - Transfer the supernatant to a GC-MS vial with an insert.
- GC-MS Analysis:

- Analyze the derivatized samples using a GC-MS system. The following are example parameters that may need to be optimized for your specific instrument and metabolites of interest:
 - GC Column: DB-5ms or equivalent
 - Injection Volume: 1 μ L
 - Inlet Temperature: 250°C
 - Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
 - MS Source Temperature: 230°C
 - MS Quadrupole Temperature: 150°C
 - Scan Mode: Full scan mode (e.g., m/z 50-650) or selected ion monitoring (SIM) for targeted analysis.
- Data Analysis:
 - Process the raw GC-MS data using the instrument's software to identify and integrate the peaks corresponding to the derivatized TCA cycle intermediates.
 - Determine the mass isotopomer distributions for each metabolite by analyzing the relative abundances of the different mass ions.
 - Correct the raw MIDs for the natural abundance of ^{13}C .
 - Use the corrected MIDs to calculate the fractional contribution of lactate to the TCA cycle.

Logical Relationship Diagram

The interpretation of the mass isotopomer data relies on understanding how the ^{13}C labels from lactate propagate through the TCA cycle.

13C Label Propagation from L-Lactic acid-13C3

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Caption: Simplified schematic of the first turn of the TCA cycle with ^{13}C labels from **L-Lactic acid- $^{13}\text{C}_3$** .

References

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